molecular formula C23H28BrNO4S B12125898 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12125898
M. Wt: 494.4 g/mol
InChI Key: QSFGYJKGLPTZKF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

    IUPAC Name: N-(4-tert-butylbenzyl)-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

    Molecular Formula: CHBrNOS

    Molecular Weight: Approximately 482.4 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Bromination: 4-bromophenol reacts with a brominating agent (e.g., N-bromosuccinimide) to form 4-bromophenol.

    Etherification: 4-bromophenol reacts with tert-butylbenzyl chloride to yield the tert-butylbenzyl ether.

    Thioether Formation: The tert-butylbenzyl ether reacts with 3-chloro-1,1-dioxide-2-thiophene to form the desired thioether.

    Amidation: The thioether undergoes amidation with acetic anhydride to produce the final compound.

Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. Specific industrial methods may vary based on the manufacturer.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong bases (for substitution) are commonly used.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could be used as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Properties

Molecular Formula

C23H28BrNO4S

Molecular Weight

494.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H28BrNO4S/c1-23(2,3)18-6-4-17(5-7-18)14-25(20-12-13-30(27,28)16-20)22(26)15-29-21-10-8-19(24)9-11-21/h4-11,20H,12-16H2,1-3H3

InChI Key

QSFGYJKGLPTZKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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